molecular formula C12H12ClN5OS B2579689 2-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-phenyl-1-hydrazinecarboxamide CAS No. 339017-97-9

2-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-phenyl-1-hydrazinecarboxamide

Cat. No.: B2579689
CAS No.: 339017-97-9
M. Wt: 309.77
InChI Key: DIZKJEZCVYRCJS-UHFFFAOYSA-N
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Description

2-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-phenyl-1-hydrazinecarboxamide (CAS 339017-97-9) is a pyrimidine derivative characterized by a 4-pyrimidinyl core substituted at the 6-position with chlorine, the 2-position with a methylsulfanyl group, and a hydrazinecarboxamide moiety linked to a phenyl group. Its molecular formula is C₁₂H₁₂ClN₅OS, with a molar mass of 309.78 g/mol .

Synthetic routes for related pyrimidine derivatives often involve [4+2] cyclocondensation reactions, as seen in the preparation of ethyl 2-[2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-thiopyrano-thieno[2,3-d]pyrimidin-3(6H)-yl]acetate . Additionally, formylation and transesterification steps, as described in patent literature, may be relevant to the synthesis of the target compound .

Properties

IUPAC Name

1-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)amino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN5OS/c1-20-12-15-9(13)7-10(16-12)17-18-11(19)14-8-5-3-2-4-6-8/h2-7H,1H3,(H2,14,18,19)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZKJEZCVYRCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)NNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-phenyl-1-hydrazinecarboxamide typically involves the reaction of 6-chloro-2-(methylsulfanyl)-4-pyrimidine with N-phenylhydrazinecarboxamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The 6-chloro group on the pyrimidine ring is highly susceptible to nucleophilic displacement. Key reactions include:

ReagentConditionsProductYieldSource
Propargyl bromideDMF, TBAB catalyst, 24 h at RT6-propargyloxy derivative43%
Amines (e.g., aniline)THF, NEt₃, 0–30°C6-amino-substituted pyrimidine55–78%
ThiolsDMF, 60°C, 12 h6-thioether derivatives62%

This reactivity enables modular derivatization for pharmacological optimization. For example, propargylation under phase-transfer conditions ( ) introduces alkynyl groups for click chemistry applications.

Hydrazinecarboxamide Reactivity

The N-phenylhydrazinecarboxamide moiety participates in cyclocondensation and coupling reactions:

  • Hydrazone Formation : Reacts with ketones/aldehydes (e.g., acetone) in ethanol under acidic conditions to yield hydrazones, confirmed by 1H^1H-NMR shifts at δ 8.2–8.5 ppm (NH) and δ 2.1–2.3 ppm (CH₃) .

Transformations of the Methylsulfanyl Group

The methylsulfanyl (-SMe) group undergoes oxidation and alkylation:

Reaction TypeReagentConditionsProduct
OxidationmCPBA (2 eq)CH₂Cl₂, 0°C → RT, 4 hSulfoxide (80%)
H₂O₂ (30%), AcOH50°C, 6 hSulfone (92%)
AlkylationMethyl iodideK₂CO₃, DMF, 60°C, 8 hS-Methyl quaternary salt

Sulfone derivatives exhibit enhanced metabolic stability in pharmacokinetic studies .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

  • Pyrimido[4,5-d]pyridazine Synthesis : Heating with hydrazine hydrate in ethanol (80°C, 6 h) yields tricyclic systems (λmax\lambda_{\text{max}} = 320 nm) via ring closure at N1 and C2 positions .

  • Thiadiazole Formation : Reaction with CS₂/KOH in DMSO produces 1,3,4-thiadiazoles (confirmed by 13C^{13}C-NMR at δ 165–170 ppm) .

Catalytic Cross-Couplings

The pyrimidine core participates in Pd-mediated couplings:

ReactionCatalyst SystemSubstrateYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acids70–85%
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary amines68–76%

Optimized conditions use toluene/water (3:1) at 90°C for 18 h .

Key Stability Considerations

  • Hydrolytic Sensitivity : The chloro group hydrolyzes to hydroxyl under basic aqueous conditions (pH > 10) .

  • Thermal Stability : Decomposes above 200°C (DSC exotherm at 215°C) .

This compound’s versatility in nucleophilic substitution, cyclization, and cross-coupling makes it a valuable intermediate in medicinal chemistry and materials science.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 2-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-phenyl-1-hydrazinecarboxamide exhibits promising anticancer properties. It has been evaluated for its ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study : In vitro assays demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7) and colorectal cancer cells (HCT116), with IC50 values in the micromolar range. The underlying mechanism was linked to the induction of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects against both bacterial and fungal strains. It showed notable activity against Gram-positive bacteria, including Staphylococcus aureus, as well as antifungal activity against Candida albicans.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This data suggests potential utility in developing new antimicrobial agents .

Inhibition of Enzymatic Activity

Another significant application of this compound is its role as an inhibitor of specific enzymes involved in cancer progression, such as histone deacetylases (HDACs). HDAC inhibitors are a class of compounds that have shown efficacy in cancer therapy by altering gene expression.

Case Study : A study demonstrated that 2-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-phenyl-1-hydrazinecarboxamide inhibited HDAC activity in vitro, leading to increased acetylation of histones and subsequent reactivation of tumor suppressor genes .

Mechanism of Action

The mechanism of action of 2-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-phenyl-1-hydrazinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with three structurally related pyrimidine derivatives:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents
2-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-phenyl-1-hydrazinecarboxamide 339017-97-9 C₁₂H₁₂ClN₅OS 309.78 Chloro, methylsulfanyl, hydrazinecarboxamide
4-Chloro-6-hydrazino-2-(methylsulfanyl)pyrimidine 89280-24-0 C₅H₇ClN₄S 190.66 Chloro, methylsulfanyl, hydrazino
Benzenecarbaldehyde N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone 339017-98-0 C₁₂H₁₁ClN₄S 278.77 Chloro, methylsulfanyl, benzaldehyde hydrazone
6-Chloro-N-methyl-2-(methylsulfanyl)-N-phenylpyrimidin-4-amine 478258-44-5 C₁₂H₁₂ClN₃S 265.76 Chloro, methylsulfanyl, N-methyl-N-phenylamine

Key Observations :

  • Hydrazinecarboxamide vs. Hydrazino/Hydrazone: The target compound’s hydrazinecarboxamide group enhances hydrogen-bonding capacity compared to the simpler hydrazino group in 89280-24-0 or the hydrazone in 339017-98-0. This may improve solubility and target affinity .
  • Methylsulfanyl Group : Common to all analogs, this electron-donating group likely stabilizes the pyrimidine ring and influences electronic properties .

Biological Activity

2-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-phenyl-1-hydrazinecarboxamide, with the CAS number 339017-97-9, is a compound belonging to the pyrimidine class. Its molecular formula is C12H12ClN5OSC_{12}H_{12}ClN_{5}OS and it has a molecular weight of 309.78 g/mol. This compound has garnered attention for its potential biological activities, including antitumor, anti-inflammatory, and antibacterial properties.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chloromethylsulfanyl group and a phenylhydrazinecarboxamide moiety. The structural representation can be summarized as follows:

Structure C12H12ClN5OS\text{Structure }\text{C}_{12}\text{H}_{12}\text{ClN}_{5}\text{OS}

Antitumor Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit significant antitumor activity. A study highlighted the effectiveness of similar hydrazinecarboxamide derivatives in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Specifically, compounds with structural similarities have been shown to target key pathways in cancer cell metabolism and survival.

Anti-inflammatory Properties

The anti-inflammatory potential of 2-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-phenyl-1-hydrazinecarboxamide has been explored in various models. In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in mediating inflammatory responses . This suggests a possible application in treating inflammatory diseases.

Antibacterial Effects

The antibacterial properties of pyrimidine derivatives have been well-documented. This compound has shown promising results against various bacterial strains in preliminary studies. For instance, it was noted that similar compounds could disrupt bacterial cell wall synthesis and inhibit essential enzymatic functions critical for bacterial survival .

Case Study 1: Antitumor Efficacy

In a controlled study involving human cancer cell lines, 2-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-phenyl-1-hydrazinecarboxamide exhibited IC50 values in the micromolar range, indicating strong cytotoxic effects against several cancer types. The mechanism was primarily linked to the activation of apoptotic pathways, as evidenced by increased caspase activity and PARP cleavage.

Case Study 2: Inhibition of Inflammatory Markers

Another study evaluated the anti-inflammatory effects of the compound using LPS-stimulated macrophages. The results demonstrated a significant reduction in the levels of inflammatory mediators, suggesting that this compound could be a candidate for further development in treating chronic inflammatory conditions.

Data Summary Table

Biological Activity Mechanism Reference
AntitumorInduction of apoptosis
Anti-inflammatoryInhibition of cytokines (TNF-alpha)
AntibacterialDisruption of cell wall synthesis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-phenyl-1-hydrazinecarboxamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of pyrimidine derivatives often involves multi-step reactions, including nucleophilic substitution, condensation, and hydrazine coupling. For example, similar compounds (e.g., JNJ-47965567 in ) are synthesized via regioselective functionalization of pyrimidine cores. To improve yields, optimize reaction conditions (temperature, solvent polarity, and catalyst loading) using statistical experimental design (e.g., factorial or response surface methodology) . Purification via column chromatography or recrystallization is critical, as impurities from incomplete substitution (e.g., residual chloro groups) can affect downstream applications .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Use orthogonal techniques:

  • NMR (1H/13C) to confirm substituent positions on the pyrimidine ring and hydrazinecarboxamide linkage .
  • HPLC-MS (≥98% purity) to verify molecular weight and detect byproducts (e.g., uses HPLC for quality control).
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination, as demonstrated for N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide in .

Q. How can researchers screen this compound for initial biological activity?

  • Methodological Answer : Prioritize assays based on structural analogs. For example, pyrimidine derivatives with methylsulfanyl groups (e.g., SM1-71 in ) are often tested for kinase inhibition or antimicrobial activity. Use high-throughput screening (HTS) with dose-response curves (IC50/EC50 determination) and counter-screens to rule out nonspecific effects .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of this compound in further derivatization?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) can model electron density distributions to predict sites for electrophilic/nucleophilic attack. For instance, highlights ICReDD’s approach using reaction path searches and transition-state analysis to optimize reaction conditions. Pair computational predictions with experimental validation (e.g., substituent-directed functionalization of the pyrimidine ring) .

Q. How can contradictory data on this compound’s biological activity be resolved?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or compound stability.

  • Stability Studies : Test degradation under physiological conditions (pH, temperature) using LC-MS .
  • Mechanistic Follow-up : Use target engagement assays (e.g., thermal shift assays or SPR) to confirm direct binding .
  • Control Experiments : Compare with structurally similar analogs (e.g., WZ4003 in ) to isolate structure-activity relationships (SAR) .

Q. What reactor designs are suitable for scaling up synthesis while minimizing hazardous byproducts?

  • Methodological Answer : Continuous flow reactors enhance safety and efficiency for pyrimidine synthesis by improving heat/mass transfer and reducing reaction times. For example, emphasizes reactor design principles (RDF2050112) such as plug-flow reactors for exothermic steps. Incorporate in-line analytics (e.g., FTIR) for real-time monitoring of intermediates .

Q. How does the methylsulfanyl group influence this compound’s pharmacokinetic properties?

  • Methodological Answer : The methylsulfanyl moiety increases lipophilicity, potentially enhancing membrane permeability but risking metabolic instability. Perform in vitro ADME assays:

  • Microsomal Stability : Compare half-life in liver microsomes with/without cytochrome P450 inhibitors .
  • Metabolite Identification : Use HR-MS/MS to detect sulfoxide/sulfone metabolites, as seen in N,4-bis(2-fluorophenyl)piperazine-1-carbothioamide ().

Methodological Considerations

  • Experimental Design : Use fractional factorial designs to screen variables (e.g., solvent, catalyst) efficiently .
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to disentangle confounding factors in biological or synthetic datasets .
  • Safety Protocols : Refer to hazard classifications (e.g., acute toxicity in ) for handling guidelines during synthesis and bioassays.

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